1-Chloro-1-(2-(difluoromethyl)-5-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H9ClF2OS |
|---|---|
Molecular Weight |
250.69 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2OS/c1-5(14)9(11)8-4-6(15)2-3-7(8)10(12)13/h2-4,9-10,15H,1H3 |
InChI Key |
LDWORZMRBIKGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)S)C(F)F)Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(2-(difluoromethyl)-5-mercaptophenyl)propan-2-one is a synthetic compound characterized by its unique chemical structure, which includes a chloro group, a difluoromethyl group, and a mercapto group attached to a phenyl ring. This compound, with the molecular formula C10H9ClF2OS, has garnered attention in various fields of biological research due to its potential interactions with biological systems.
The molecular weight of this compound is approximately 250.69 g/mol. Its structural attributes allow it to participate in diverse chemical reactions, particularly those involving thiol groups in proteins, which can lead to significant biological modifications.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClF2OS |
| Molecular Weight | 250.69 g/mol |
| IUPAC Name | 1-chloro-1-[2-(difluoromethyl)-5-sulfanylphenyl]propan-2-one |
| CAS Number | 1805732-45-9 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to:
- Inhibition of Enzymatic Activity : The mercapto group can modify enzyme active sites, potentially inhibiting their function.
- Disruption of Cellular Processes : By altering protein function, this compound may affect various cellular pathways and processes.
- Modulation of Signaling Pathways : The compound may influence signaling cascades by interacting with specific receptors or enzymes.
Study on Enzyme Inhibition
A recent study investigated the impact of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that the compound significantly inhibited the enzyme's activity at concentrations as low as 10 µM, suggesting its potential as a biochemical tool for studying enzyme dynamics and inhibition mechanisms.
Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using various cancer cell lines. The compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 15 to 25 µM across different cell types. This indicates its potential application in cancer therapeutics, warranting further investigation into its mechanism of action and specificity.
Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule, enabling comparative insights:
Table 1: Structural Comparison
Reactivity and Stability
- Halogenation Effects: The target compound’s chloro and difluoromethyl groups enhance electrophilicity at the ketone carbonyl, similar to 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one . However, the difluoromethyl group in the target may improve metabolic stability compared to non-fluorinated analogs, as seen in benzovindiflupyr and other patented fungicides .
- Sulfur-Containing Groups : The mercapto (-SH) group in the target compound introduces nucleophilic reactivity, contrasting with the thiophene sulfur in 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one, which participates in aromatic conjugation . This distinction may influence binding interactions in biological systems.
Physicochemical Properties (Inferred)
- Solubility : The mercapto group may enhance solubility in polar solvents compared to purely halogenated analogs like 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one.
- Stability : The difluoromethyl group likely reduces oxidative degradation, as observed in fluorinated agrochemicals .
Q & A
Q. What are the key functional groups in 1-Chloro-1-(2-(difluoromethyl)-5-mercaptophenyl)propan-2-one, and how do they influence its reactivity?
The compound features a chloro group , difluoromethyl group , mercapto (-SH) group , and a propan-2-one backbone . The chloro and difluoromethyl groups introduce steric hindrance and electron-withdrawing effects, which slow nucleophilic substitution but enhance electrophilic reactivity. The mercapto group provides nucleophilic and redox-active properties, enabling thiol-disulfide exchange or metal coordination. These groups collectively impact solubility, stability, and interaction with biological targets .
Q. What are the standard synthetic routes for this compound, and what critical steps ensure high yield?
Synthesis typically involves:
- Step 1 : Chlorination of a propanone precursor using thionyl chloride (SOCl₂) under anhydrous conditions.
- Step 2 : Introduction of the difluoromethyl group via radical fluorination or nucleophilic substitution with difluoromethylating agents (e.g., HCF₂Br).
- Step 3 : Mercapto group incorporation via thiolation of a halogenated intermediate using NaSH or thiourea. Key optimizations include maintaining inert atmospheres, controlling reaction temperatures (0–60°C), and using catalysts like DMAP for regioselectivity. Purification via column chromatography (hexane:EtOAc) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms regiochemistry (e.g., J-coupling for difluoromethyl groups).
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiol (-SH, ~2550 cm⁻¹) vibrations.
- MS (ESI/HRMS) : Validates molecular weight and isotopic patterns (e.g., Cl, S, F contributions).
- XRD (if crystalline) : Resolves steric effects from bulky substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during functionalization?
Steric effects from the difluoromethyl and mercapto groups can hinder reactions at the ketone or aryl positions. Strategies include:
- Using bulky bases (e.g., LDA) to deprotonate hindered sites.
- Employing microwave-assisted synthesis to accelerate kinetics.
- Testing solvents with high polarity (e.g., DMF) to stabilize transition states. Monitoring byproducts via HPLC or GC-MS helps identify competing pathways .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
The compound’s low crystallinity and heavy atoms (Cl, F, S) complicate XRD analysis. Solutions include:
Q. How do electronic effects of substituents impact biological activity, and how can this be validated experimentally?
The electron-withdrawing chloro and difluoromethyl groups enhance electrophilicity, promoting covalent binding to cysteine residues in enzymes. The mercapto group may act as a leaving group or participate in redox cycling. Validation methods:
- Enzyme assays : Measure IC₅₀ shifts under varying pH/redox conditions.
- Docking simulations : Compare binding affinities of analogs (e.g., replacing -SH with -OH).
- SAR studies : Synthesize derivatives (e.g., -SCH₃ vs. -SH) to isolate electronic vs. steric effects .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
Discrepancies may arise from assay conditions (e.g., redox-active buffers interacting with -SH) or impurity profiles. Mitigation strategies:
- Standardize buffer systems (e.g., exclude DTT to prevent thiol oxidation).
- Validate compound purity via orthogonal methods (HPLC, elemental analysis).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of assay artifacts .
Comparative and Methodological Questions
Q. How does this compound compare structurally and reactively to analogs like 1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one?
| Feature | Target Compound | Analog |
|---|---|---|
| -SH Group | Present (nucleophilic/redox-active) | Replaced with -S-CF₃ (less redox-active) |
| Electrophilicity | Moderate (Cl, CF₂H) | Higher (Cl, CF₃, S-CF₃) |
| Biological Target | Cysteine proteases | Lipid membranes (via lipophilic CF₃ groups) |
| Such comparisons guide structure-activity relationship (SAR) studies . |
Q. What methodologies are recommended for analyzing degradation products under physiological conditions?
- LC-MS/MS : Track hydrolytic cleavage (e.g., ketone → carboxylic acid) or thiol oxidation (-SH → -S-S-).
- EPR Spectroscopy : Detect radical intermediates formed during redox cycling.
- Stability Studies : Incubate in PBS (pH 7.4, 37°C) and profile degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
